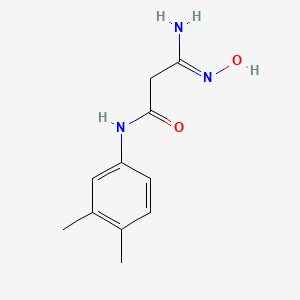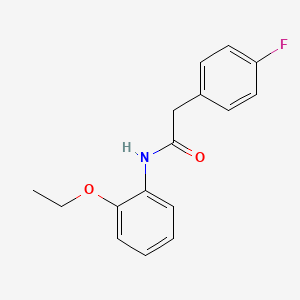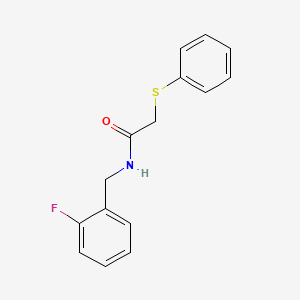![molecular formula C16H14ClN3O4 B5858355 N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide](/img/structure/B5858355.png)
N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide, also known as CPN, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPN is a small molecule inhibitor that targets the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Mechanism of Action
N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide exerts its effects by binding to the ATP-binding site of CK2, thereby inhibiting its activity. CK2 is a serine/threonine kinase that plays a crucial role in various cellular processes by phosphorylating target proteins. By inhibiting CK2, N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide disrupts these cellular processes and leads to the observed effects on cancer cells, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide inhibits cell growth and induces apoptosis by targeting CK2. Inflammation is also reduced by N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide through inhibition of NF-κB activation. In neurodegenerative diseases, N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide reduces the accumulation of misfolded proteins and protects against neuronal damage. Additionally, N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide has been shown to have anti-angiogenic effects, which could be useful in the treatment of cancer and other diseases.
Advantages and Limitations for Lab Experiments
N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide has several advantages for lab experiments, including its high purity and yield, as well as its specificity for CK2. However, there are also some limitations to its use. N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide has low solubility in aqueous solutions, which can make it difficult to use in some experiments. Additionally, N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not well understood.
Future Directions
There are several future directions for research on N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide. Additionally, further studies are needed to understand the pharmacokinetics and toxicity of N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide in vivo. N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide also has potential applications in combination therapy with other drugs, and this could be an area for future research. Finally, the development of N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide derivatives with improved solubility and specificity could lead to the development of more effective therapeutic agents.
Synthesis Methods
The synthesis of N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide involves a multi-step process that includes the reaction of 2-chloro-5-nitrobenzoic acid with propionyl chloride to form 2-chloro-5-nitrobenzoyl chloride. This intermediate is then reacted with 2-aminophenylpropionamide to obtain the final product, N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide. The synthesis of N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide has been optimized to yield high purity and yield, making it suitable for research applications.
Scientific Research Applications
N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. CK2 is overexpressed in many cancer cells, and N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2. N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide has also been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor involved in the inflammatory response. Additionally, N-[2-chloro-5-(propionylamino)phenyl]-4-nitrobenzamide has been shown to have neuroprotective effects by reducing the accumulation of misfolded proteins in neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[2-chloro-5-(propanoylamino)phenyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O4/c1-2-15(21)18-11-5-8-13(17)14(9-11)19-16(22)10-3-6-12(7-4-10)20(23)24/h3-9H,2H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIMRAHSROYUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(propanoylamino)phenyl]-4-nitrobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2-furylmethyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5858303.png)
![3-{4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5858314.png)
![ethyl 4-{[(2-chlorophenyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5858322.png)

![1-benzyl-5-[(4-morpholinylmethylene)amino]-1H-pyrazole-4-carbonitrile](/img/structure/B5858332.png)
![N-methyl-2-(1-naphthyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5858341.png)
![N-cyclopropyl-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5858344.png)
![N'-[(5-ethyl-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5858351.png)

![N-4-morpholinyl-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5858364.png)